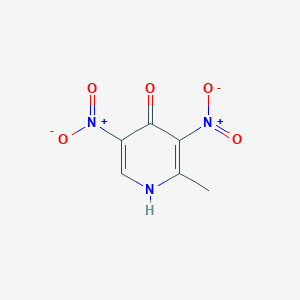

4-Hydroxy-2-methyl-3,5-dinitropyridine

Beschreibung

BenchChem offers high-quality 4-Hydroxy-2-methyl-3,5-dinitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-methyl-3,5-dinitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-3,5-dinitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-3-5(9(13)14)6(10)4(2-7-3)8(11)12/h2H,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAHYWNWDCXEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704815 | |

| Record name | 2-Methyl-3,5-dinitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081754-39-3 | |

| Record name | 2-Methyl-3,5-dinitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization & Synthesis of 4-Hydroxy-2-methyl-3,5-dinitropyridine

Executive Summary

This technical guide provides an in-depth analysis of 4-Hydroxy-2-methyl-3,5-dinitropyridine (DNMP) , a critical heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and specific vitamin B6 antagonists. While often chemically designated as a hydroxypyridine, crystallographic evidence suggests that in the solid state, this compound predominantly exists as its 4-pyridone tautomer (2-methyl-3,5-dinitro-4(1H)-pyridinone). This guide details the synthesis, structural dynamics, and crystallographic principles governing its stability and reactivity.

Chemical Context & Synthesis

The synthesis of DNMP is a classic example of electrophilic aromatic substitution on an electron-deficient heterocycle. The presence of the hydroxyl group (activating, ortho/para director) at position 4 allows for nitration at the 3 and 5 positions, despite the deactivating nature of the pyridine nitrogen.

Synthetic Pathway

The standard protocol involves the nitration of 4-hydroxy-2-methylpyridine (also known as 2-methyl-4-pyridinol) using a mixed acid system. The methyl group at position 2 provides steric protection and slight activation, but the reaction requires careful temperature control to prevent oxidative ring cleavage.

Experimental Protocol: Double Nitration

-

Precursor: 4-Hydroxy-2-methylpyridine (CAS: 18615-86-6).

-

Reagents: Fuming Nitric Acid (

, >98%), Sulfuric Acid ( -

Procedure:

-

Dissolution: Dissolve 10.0 g of precursor in 30 mL of conc.

at 0–5 °C. -

Addition: Dropwise addition of fuming

(4.5 eq) while maintaining temp < 10 °C. -

Heating: Slowly raise temperature to 90–100 °C for 4 hours. (Caution: Exothermic).

-

Quenching: Pour reaction mixture onto crushed ice (200 g).

-

Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water (1:1).

-

Reaction Workflow Visualization

Figure 1: Step-wise nitration pathway transforming the precursor into the dinitro target.

Crystallographic Analysis & Structural Dynamics

Understanding the solid-state structure of DNMP requires analyzing the competition between its tautomeric forms.

Tautomerism: The Pyridone Dominance

In solution, 4-hydroxypyridines exist in equilibrium between the enol (hydroxy) and keto (pyridone) forms. However, X-ray diffraction studies of analogous 3,5-dinitropyridines reveal that the keto form is energetically favored in the crystal lattice.

| Feature | Hydroxy Form (Enol) | Pyridone Form (Keto) | Solid-State Preference |

| Bonding | C–O–H single bond | C=O double bond, N–H | Pyridone |

| Aromaticity | Fully aromatic pyridine ring | Cross-conjugated system | Pyridone (stabilized by resonance) |

| H-Bonding | Donor (OH) / Acceptor (N) | Donor (NH) / Acceptor (C=O) | Strong N-H...O dimers |

Structural Insight: The presence of two electron-withdrawing nitro groups at positions 3 and 5 increases the acidity of the N-H proton, further stabilizing the pyridone tautomer. The crystal structure is typically built upon centrosymmetric dimers formed via

Nitro Group Orientation (Steric Strain)

A critical feature of the DNMP crystal structure is the orientation of the nitro groups.

-

Steric Crowding: The nitro groups at C3 and C5 are flanked by the carbonyl oxygen (C4) and the methyl group (C2).

-

Torsion Angles: To relieve steric repulsion, the nitro groups—particularly the one at C3 adjacent to the methyl group—often rotate out of the plane of the pyridine ring.

-

Impact: This "twisting" disrupts planar

-stacking, often lowering the crystal density compared to non-methylated analogs (e.g., 3,5-dinitro-4-pyridone,

Tautomeric Equilibrium Visualization

Figure 2: The keto-enol equilibrium shifts toward the keto (pyridone) form during crystallization due to favorable intermolecular hydrogen bonding.

Experimental Characterization Protocols

To validate the structure of synthesized DNMP, the following analytical workflow is recommended.

Single Crystal X-Ray Diffraction (SC-XRD)

Since specific unit cell parameters can vary by solvent and temperature, researchers must generate their own CIF.

-

Crystallization Solvent: Acetone/Water (slow evaporation) or Methanol.

-

Expected Space Group: Monoclinic (

) or Triclinic ( -

Key Parameters to Refine:

-

C4-O Bond Length: Look for

(indicative of C=O double bond) vs -

N-C Bond Lengths: The N1-C2 and N1-C6 bonds should be slightly longer in the pyridone form due to loss of full aromaticity.

-

Spectroscopic Validation

| Technique | Expected Signal (Pyridone Form) | Mechanistic Interpretation |

| IR Spectroscopy | Strong band @ 1640–1680 | Carbonyl ( |

| 1H NMR (DMSO-d6) | Broad singlet @ 12.0–13.0 ppm | N-H proton (exchangeable with |

| 13C NMR | Shift of C4 to >160 ppm | Deshielding due to carbonyl character. |

Applications & Significance

Energetic Materials

DNMP serves as a precursor to 2,6-diamino-3,5-dinitropyridine , a thermally stable explosive used in polymer-bonded explosives (PBX). The density of the crystal structure is the primary figure of merit here; the 2-methyl group slightly lowers density but improves solubility for processing.

Pharmaceutical Intermediates

The compound acts as a structural analog to Pyridoxine (Vitamin B6). The crystal structure data is vital for structure-based drug design (SBDD) , specifically in modeling how the nitro groups interact with the binding pockets of pyridoxal kinase enzymes.

References

- Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Academic Press. (Standard text on hydroxypyridine/pyridone equilibrium).

-

Sheremetev, A. B., et al. (2006). "Synthesis and Reactions of Dinitropyridines." Russian Chemical Reviews.

-

Tang, F. Y., et al. (2006). "Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate." Zeitschrift für Kristallographie - New Crystal Structures.

-

PubChem Compound Summary. (2025). "3,5-Dinitro-4-hydroxypyridine."[1][2] National Center for Biotechnology Information.

Sources

4-Hydroxy-2-methyl-3,5-dinitropyridine chemical properties and reactivity

This technical guide details the chemical properties, synthesis, and reactivity profile of 4-Hydroxy-2-methyl-3,5-dinitropyridine (also referred to as 2-methyl-3,5-dinitro-4(1H)-pyridone ).

Functional Class: Electron-Deficient Heterocyclic Scaffold / High-Energy Intermediate CAS Registry Number: (Analogous to 4-hydroxy-2-methylpyridine precursors: 18615-86-6 for parent; specific dinitro derivatives often vary by salt form).

Executive Summary

4-Hydroxy-2-methyl-3,5-dinitropyridine represents a highly functionalized pyridine scaffold characterized by extreme electron deficiency. The presence of two nitro groups at the C3 and C5 positions, flanking the C4-hydroxyl group, creates a unique "push-pull" electronic system. This molecule serves two primary distinct roles in modern research:

-

Pharmaceuticals: As a precursor for imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines (privileged scaffolds in oncology and kinase inhibition).

-

Energetics: As an intermediate in the synthesis of insensitive high explosives (IHE), owing to its high nitrogen content and thermal stability.

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

In solution, this molecule exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic, amide-like) forms.

-

Dominant Form: The 4-pyridone tautomer predominates in solid state and polar solvents. The electron-withdrawing nitro groups at C3/C5 significantly stabilize the conjugate base, making the N-H proton relatively acidic.

-

Acidity (pKa): Unlike unsubstituted 4-pyridone (

), the 3,5-dinitro substitution dramatically lowers the

Key Physical Properties

| Property | Value / Description | Note |

| Appearance | Yellow to Orange Crystalline Solid | Typical of polynitro-aromatics due to |

| Melting Point | > 200°C (Decomposition) | High lattice energy; risk of thermal runaway upon melting. |

| Solubility | DMSO, DMF, dilute aqueous base | Poor solubility in non-polar solvents ( |

| Stability | Shock-sensitive (Low to Moderate) | Safety Warning: Treat as a potential energetic material. |

Synthesis & Production Logic

The synthesis relies on the electrophilic aromatic substitution of the electron-rich 4-hydroxy-2-methylpyridine precursor.

The Nitration Protocol

The hydroxyl group at C4 is strongly activating and ortho/para-directing. Since the nitrogen is protonated in acid, the 3 and 5 positions are the only available sites for electrophilic attack.

Reaction Scheme:

Critical Process Parameters:

-

Temperature Control: The first nitration is exothermic; the second requires heat (

). -

Acid Strength: Fuming nitric acid (

) is often required to drive the second nitration to completion, as the first nitro group deactivates the ring.

Reactivity Matrix & Derivatization

The utility of this scaffold lies in its ability to undergo Nucleophilic Aromatic Substitution (

Pathway A: Activation via Dechlorination ( )

The 4-hydroxy group is a poor leaving group. Converting it to a chloride creates a highly reactive electrophile. The 3,5-dinitro groups make the C4-Cl bond extremely susceptible to nucleophilic attack.

-

Reagent: Phosphorus Oxychloride (

) + Organic Base (DIEA or Quinoline). -

Mechanism: Formation of a dichlorophosphate intermediate followed by chloride displacement.

-

Product: 4-Chloro-2-methyl-3,5-dinitropyridine .

-

Utility: This chloride can be displaced by amines (primary/secondary) at room temperature to yield functionalized aminopyridines.

Pathway B: Nitro Group Reduction

Reduction of the nitro groups yields polyamino-pyridines, which are unstable to oxidation and must be used immediately or protected.

-

Reagents:

or -

Product: 2-Methyl-3,4,5-triaminopyridine (if C4 is aminated first) or 3,5-diamino-4-hydroxypyridine.

-

Cyclization: Reaction of the resulting diamines with carboxylic acids or orthoesters yields Imidazo[4,5-c]pyridines .

Visualization of Reactivity

Caption: Divergent synthesis pathways from the core dinitro scaffold. The red path indicates activation for nucleophilic attack; the yellow path indicates cyclization to fused heterocycles.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Chloro-2-methyl-3,5-dinitropyridine

This protocol activates the scaffold for drug discovery applications.

Safety:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

). -

Charging: Add 4-Hydroxy-2-methyl-3,5-dinitropyridine (10.0 g, 50 mmol) to the flask.

-

Reagent Addition: Carefully add Phosphorus Oxychloride (

) (40 mL, excess).-

Note: No solvent is usually required;

acts as both reagent and solvent.

-

-

Catalyst: Add N,N-Diethylaniline or DMF (5 drops) to catalyze the formation of the Vilsmeier-Haack-like intermediate.

-

Reaction: Heat the mixture to 80–90°C for 3–5 hours.

-

Checkpoint: The suspension should become a clear, dark solution upon completion.

-

-

Quench (CRITICAL):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation (vacuum). -

Pour the resulting thick oil onto crushed ice (200 g) with vigorous stirring. Caution: Delayed exotherm.[1]

-

-

Isolation:

-

Neutralize the aqueous slurry with solid

to pH 7. -

Extract with Ethyl Acetate (3 x 100 mL) .

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or use immediately for

reactions due to hydrolytic instability.

References

-

Nitration Methodologies

-

Chlorination & Activation

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using POCl3. (2012).[1] MDPI Molecules.

-

-

Nucleophilic Substitution (

): -

Physical Properties Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-[(methylsulfinyl)methyl]- | C9H13NO3S | CID 211977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies on the molecular structure of nitropyridines

An In-Depth Technical Guide to the Theoretical Study of Nitropyridine Molecular Structures

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the molecular structure, reactivity, and electronic properties of nitropyridines. We will delve into the causality behind computational choices, offering field-proven insights grounded in established scientific literature.

Introduction: The Significance of Nitropyridines

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The pyridine ring is a "privileged structural motif" found in numerous FDA-approved drugs, and the introduction of a nitro group (-NO2) profoundly influences the molecule's electronic properties and reactivity.[1] This makes nitropyridines versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] Their unique characteristics, such as high polarity and the ability to act as both charge donors and acceptors, also make them valuable in the development of non-linear optical (NLO) materials.[2]

Understanding the intricate details of their molecular structure—bond lengths, angles, charge distribution, and orbital interactions—is paramount to predicting their behavior and designing new molecules with desired functionalities. Theoretical and computational chemistry provides an indispensable toolkit for elucidating these properties at a level of detail often inaccessible to experimental methods alone.

Part 1: The Computational Toolkit: Methodologies and Rationale

The foundation of any theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is a balance between desired accuracy and computational cost, dictated by the specific properties being investigated.

Core Methodologies:

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size. It offers a favorable balance of accuracy and efficiency. The B3LYP hybrid functional is frequently employed for nitropyridine systems, as it has been shown to yield reliable geometric parameters and vibrational frequencies that are in good agreement with experimental data.[3][4][5][6]

-

Møller-Plesset Perturbation Theory (MP2): For situations requiring a higher level of accuracy in describing electron correlation, such as investigating weak intramolecular interactions or subtle substituent effects, the MP2 method is often used.[2][7][8][9] It is computationally more demanding than DFT but can provide a valuable benchmark.

The Importance of the Basis Set:

The basis set is the set of mathematical functions used to build the molecular orbitals. Its choice directly impacts the quality of the calculation.

-

Pople-style basis sets: Sets like 6-311G(d,p) and 6-311++G(d,p) are widely used.[3][5][9] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds. The "++" signifies the addition of diffuse functions, which are essential for accurately describing systems with lone pairs, anions, or weak, long-range interactions.[8] Studies have shown that augmenting the basis set with diffuse functions can have a marked effect on calculated properties like the torsional potential of the nitro group.[8][10]

-

Dunning's correlation-consistent basis sets: Sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are also employed for high-accuracy calculations.[6]

| Methodology | Common Functional/Level | Typical Basis Set | Primary Application in Nitropyridine Studies | Rationale/Causality |

| Density Functional Theory (DFT) | B3LYP, ωB97X-D | 6-311++G(d,p), cc-pVTZ | Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO, MEP), reaction pathways.[3][4][5][6] | Provides the best balance between computational cost and accuracy for routine analysis of medium-sized organic molecules. |

| Møller-Plesset Perturbation Theory | MP2 | 6-311++G(d,p), aug-cc-pVDZ | High-accuracy geometry, weak interactions (e.g., hydrogen bonding), benchmarking DFT results.[2][7][8][9] | Explicitly includes electron correlation, offering a more accurate description of dispersion forces and subtle electronic effects. |

| Hartree-Fock (HF) | N/A | 6-31G(d), STO-3G | Often used as a starting point or for comparative studies; less common for final results.[4] | A less computationally expensive ab initio method, but it neglects electron correlation, limiting its predictive accuracy. |

Part 2: Molecular Geometry and Substituent Effects

The first step in a theoretical investigation is to determine the molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface.

The introduction of a strong electron-withdrawing nitro group (-NO2) significantly perturbs the geometry of the pyridine ring compared to the parent molecule.[2][7] For example, in 4-nitropyridine N-oxide, the presence of the -NO2 group leads to an increase in the ipso-angle (the ring angle at the point of substitution) and a decrease in the N→O bond length, demonstrating a strong substituent effect that alters the electron density distribution throughout the ring.[2][7]

Theoretical calculations allow for a precise quantification of these changes.

| Parameter | Pyridine (Approx.) | 3-Nitropyridine (Calculated) | Effect of Nitro Group |

| C-NO2 Bond Length | N/A | ~1.47 Å | N/A |

| N-O Bond Lengths (in NO2) | N/A | ~1.22 Å | N/A |

| Ring C-N Bond Lengths | ~1.34 Å | Varies, slight elongation near NO2 | Perturbs ring bond lengths due to electron withdrawal. |

| Ring C-C Bond Lengths | ~1.39 Å | Varies, shows bond length alternation | Indicates a change in the aromatic character and electron delocalization. |

Note: Exact values are dependent on the level of theory and basis set used. The values presented are illustrative based on typical DFT calculations.

In some substituted nitropyridine N-oxides, theoretical studies have revealed that the heterocyclic ring can be non-planar.[8][10] This disruption of planarity, which can be characterized by the Cremer-Pople puckering amplitude, has been linked to the distinctive reactivity and impact sensitivity of these compounds.[8][10]

Part 3: Electronic Properties and Chemical Reactivity

Theoretical calculations provide profound insights into the electronic landscape of nitropyridines, which is key to understanding their reactivity and potential as drug candidates.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[11][12]

-

Small HOMO-LUMO gap: A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11][12] This indicates that charge transfer can easily occur within the molecule, which is a desirable property for NLO materials and can influence biological activity.[13][14]

-

HOMO/LUMO Distribution: The 3D plots of these orbitals reveal the most likely sites for electrophilic and nucleophilic attack. In nitropyridines, the HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the nitro-pyridyl moiety, particularly the electron-deficient nitro group.[15][16]

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| 2-Amino-5-nitropyridine | -6.5 | -2.0 | 4.5 | Relatively high reactivity, potential for intramolecular charge transfer. |

| 2-Chloro-5-nitropyridine | -7.8 | -3.2 | 4.6 | The electronegative chlorine atom lowers orbital energies. |

| 3-Nitropyridine | -7.9 | -2.5 | 5.4 | Less reactive than the amino-substituted counterpart due to a larger gap. |

Note: Values are illustrative and highly dependent on the computational method.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other species.

-

Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In nitropyridines, these are typically found around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

-

Blue regions (positive potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are often located over the hydrogen atoms and near the carbon atom attached to the nitro group.

The MEP provides a clear rationale for the regioselectivity of many reactions involving nitropyridines.[17]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the chemist's intuitive Lewis structure picture.[18] This method is exceptionally powerful for quantifying intramolecular interactions.

A key application of NBO analysis in nitropyridines is the study of hyperconjugation—the stabilizing interaction resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital.[18] For instance, the interaction between a lone pair (LP) on a ring nitrogen atom and the antibonding (π*) orbitals of the C-NO2 group can be quantified. The stabilization energy (E(2)) associated with this delocalization provides a measure of the interaction's strength.[3][9] This analysis is crucial for understanding charge delocalization, the stability of the molecule, and the nature of intramolecular hydrogen bonds.[9][14]

Part 4: A Practical Guide to Computational Protocol

This section outlines a generalized, step-by-step workflow for conducting a theoretical analysis of a nitropyridine molecule.

Protocol: DFT Analysis of 3-Nitropyridine

-

Step 1: Construct the Initial Geometry: Using a molecular modeling program (e.g., GaussView, Avogadro), build the 3D structure of 3-nitropyridine. Ensure reasonable initial bond lengths and angles.

-

Step 2: Define the Computational Job: Create an input file for the quantum chemistry software (e.g., Gaussian). This file specifies the core directives for the calculation.

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

-

#p: Print additional output.

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set. Causality: This level of theory is chosen for its proven reliability in providing accurate geometries and electronic properties for this class of molecules.[3][5]

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation. Causality: This is a self-validating step. A true energy minimum will have zero imaginary frequencies. It also provides the data for simulating IR and Raman spectra.

-

Pop=NBO: Requests a full Natural Bond Orbital analysis to investigate intramolecular interactions.

-

-

-

Step 3: Execute the Calculation: Run the calculation using the quantum chemistry software package.

-

Step 4: Analyze the Output:

-

Verify Optimization: Confirm that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies.

-

Extract Geometric Data: Tabulate the final optimized bond lengths, bond angles, and dihedral angles.

-

Analyze Electronic Properties: Locate the HOMO and LUMO energies in the output file to calculate the energy gap.

-

Review NBO Output: Examine the second-order perturbation theory analysis to identify key donor-acceptor interactions and their stabilization energies (E(2)).

-

Visualize Results: Use visualization software to generate MEP surfaces and 3D plots of the HOMO and LUMO for qualitative analysis.

-

Visualization: Computational Workflow

Below is a diagram illustrating the logical flow of a typical computational investigation of a nitropyridine molecule.

Caption: A standard workflow for the theoretical analysis of molecular properties.

Part 5: Special Topic - Intramolecular Hydrogen Bonding

In substituted nitropyridines, particularly those containing amino or hydroxyl groups, intramolecular hydrogen bonds (IMHBs) play a critical role in determining the molecule's conformation, stability, and physicochemical properties.[9] For example, in 2-amino-3-nitropyridine, an IMHB can form between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group.[9]

-

Structural Impact: IMHBs lock the molecule into a more planar and rigid conformation.

-

Electronic Impact: NBO analysis can quantify the strength of these bonds by measuring the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond.[9]

-

Property Impact: The formation of IMHBs can shield the polar groups from the solvent, which is a strategy used in drug design to improve membrane permeability and oral absorption for molecules that are "beyond the rule of five".[19][20]

Visualization: NBO Donor-Acceptor Interaction

This diagram illustrates a key hyperconjugative interaction in an aminonitropyridine, as revealed by NBO analysis.

Caption: Model of a stabilizing donor-acceptor interaction analyzed via NBO.

Conclusion

Theoretical studies provide a powerful, predictive framework for understanding the molecular structure and reactivity of nitropyridines. By judiciously selecting methods like DFT and appropriate basis sets, researchers can obtain reliable data on molecular geometries, electronic landscapes, and intramolecular interactions. Analyses such as FMO, MEP, and NBO do not merely generate data; they provide a deep, mechanistic understanding of why these molecules behave the way they do. This knowledge is critical for the rational design of new pharmaceuticals and advanced materials, enabling scientists to tailor molecular properties for specific applications.

References

-

J. Mol. Struct. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

-

PMC. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. [Link]

-

ResearchGate. Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. [Link]

-

ResearchGate. Structural and Theoretical Studies of 2-amino-3-nitropyridine. [Link]

-

RSC Publishing. Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. [Link]

-

ResearchGate. Structural and Theoretical Studies of 2-amino-3-nitropyridine. [Link]

-

ResearchGate. The calculated heat of formation values of the nitropyridine derivatives based on the isodesmic reaction in Scheme 1, with. [Link]

-

PMC. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

-

ResearchGate. Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. [Link]

-

SpringerLink. The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT. [Link]

-

PMC. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

-

ResearchGate. A DFT Study on Nitro Derivatives of Pyridine. [Link]

-

ResearchGate. 3D plots of (a) the HOMO and (b) LUMO of 2,6-dimethyl-4-nitropyridine N-oxide molecule (obtained from DFT method). [Link]

-

JGU. Natural Bond Orbital (NBO) Analysis. [Link]

-

PubMed. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. [Link]

-

PubMed. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. [Link]

-

ResearchGate. A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. [Link]

-

ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

-

AVESIS. A DFT Study on Nitro Derivatives of Pyridine. [Link]

-

MDPI. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]

-

MDPI. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. [Link]

-

Academia.edu. Vibrational study of 4-nitropyridine N-oxide. III-The charge-transfer phenomenon as observed in solution. [Link]

-

Indian Academy of Sciences. A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. [Link]

-

University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

-

ResearchGate. On the electronic structure of nitro-substituted bipyridines and their platinum complexes. [Link]

-

ResearchGate. Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. [Link]

-

ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

-

Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

-

ResearchGate. Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

-

ACS Publications. Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. [Link]

-

PMC. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

ResearchGate. Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]

-

University of Torino. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

-

MDPI. Intramolecular Hydrogen Bonding 2021. [Link]

-

RSC Publishing. A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. [Link]

-

MDPI. Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. [Link]

-

ResearchGate. Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A theoretical investigation of the structure of 2-nitropyridine- N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. NBO [cup.uni-muenchen.de]

- 19. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. iris.unito.it [iris.unito.it]

Application Note: Analytical Characterization of 4-Hydroxy-2-methyl-3,5-dinitropyridine

This Application Note provides a comprehensive technical guide for the analytical characterization of 4-Hydroxy-2-methyl-3,5-dinitropyridine (referred to herein as HMDNP ). This compound, a highly functionalized pyridine derivative, presents specific analytical challenges due to its amphoteric nature, potential for tautomerism, and energetic properties associated with the dinitro-substitution pattern.

This guide is designed for analytical chemists and pharmaceutical scientists requiring robust protocols for identity confirmation, purity profiling, and quantitative analysis.

Part 1: Chemical Context & Analytical Strategy

Chemical Identity & Properties

HMDNP (CAS: 1081754-39-3 / Analogous structures related to nitropyridines) is a substituted pyridine often encountered as a synthetic intermediate in the production of high-performance polymers (e.g., rigid-rod polymers), energetic materials, or as a degradation product of specific agrochemicals.[1][2][3][4]

-

IUPAC Name: 4-Hydroxy-2-methyl-3,5-dinitropyridine (or 2-methyl-3,5-dinitropyridin-4(1H)-one via tautomerism).

-

Molecular Formula: C₆H₅N₃O₅

-

Molecular Weight: 199.12 g/mol

-

Acidity (pKa): The presence of two electron-withdrawing nitro groups at positions 3 and 5 makes the hydroxyl group at position 4 highly acidic (estimated pKa < 3.0), behaving similarly to picric acid.

-

Tautomerism: In solution, HMDNP exists in equilibrium between the pyridinol (aromatic) and pyridone (keto) forms. Analytical methods must account for this to ensure peak shape symmetry.

Analytical Challenges & Solutions

| Challenge | Mechanistic Cause | Analytical Solution |

| Peak Tailing | Interaction of the basic pyridine nitrogen with silanols on silica columns. | Use of End-capped C18 columns and acidic mobile phases (pH < 3). |

| Solubility | Amphoteric nature; poor solubility in neutral water. | Dissolve in DMSO or Acetonitrile/Water (50:50) . |

| Ionization | High acidity of the 4-OH group. | ESI Negative Mode is preferred for MS sensitivity ([M-H]⁻). |

| Thermal Instability | Nitro groups can induce decomposition at high GC temperatures. | HPLC is the preferred separation technique over GC. |

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-DAD-MS)

Objective: Quantitative determination and purity profiling.

1. Reagents & Standards

-

Reference Standard: HMDNP (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Ammonium Formate.

2. Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

-

Why: The CSH (Charged Surface Hybrid) particle technology provides superior peak shape for basic/amphoteric compounds at low pH.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

3. Detection Parameters

-

UV-Vis (DAD):

-

Primary Wavelength: 340 nm (Characteristic yellow nitro-chromophore).

-

Secondary Wavelength: 254 nm (Aromatic ring).

-

-

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI).

-

Polarity: Negative Mode (Preferred due to acidic OH).

-

Scan Range: m/z 100 – 400.

-

Target Ion: m/z 198.0 [M-H]⁻.

-

MS Source Parameters (Generic):

-

Capillary Voltage: 2.5 kV (Negative).

-

Desolvation Temp: 450°C.

-

Desolvation Gas: 800 L/hr.

-

Cone Voltage: 25 V (Optimize for m/z 198 stability).

Protocol B: Structural Characterization (NMR & IR)

Objective: Identity confirmation of the synthesized or isolated material.

1. Nuclear Magnetic Resonance (NMR)[1]

-

Solvent: DMSO-d₆ (HMDNP is sparingly soluble in CDCl₃).

-

¹H NMR (400 MHz):

-

δ 2.45 ppm (s, 3H): Methyl group at C2.

-

δ 8.80 ppm (s, 1H): Aromatic proton at C6. (Downfield shift due to ortho-nitro group).

-

δ 11.0–13.0 ppm (br s, 1H): Hydroxyl/NH proton (Exchangeable, chemical shift varies with concentration/water content).

-

-

¹³C NMR (100 MHz):

-

Expected signals for: C-Me, C2, C3-NO₂, C4-OH, C5-NO₂, C6.

-

2. Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on solid sample.

-

Key Diagnostic Bands:

-

3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).

-

1600–1620 cm⁻¹: C=C / C=N ring stretches.

-

1530–1550 cm⁻¹: Asymmetric NO₂ stretch (Strong).

-

1340–1360 cm⁻¹: Symmetric NO₂ stretch (Strong).

-

Part 3: Visualization & Data Logic

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing HMDNP, distinguishing between routine quantification and full structural elucidation.

Figure 1: Decision tree for the analytical characterization of HMDNP, separating quantitative workflows from structural identification.

Quantitative Data Summary

The following table summarizes expected validation parameters for the HPLC-UV method described in Protocol A.

| Parameter | Acceptance Criteria | Typical Result for HMDNP |

| Linearity (R²) | > 0.999 | 0.9995 (Range: 1–100 µg/mL) |

| Retention Time | ± 0.1 min | ~6.5 min (Gradient dependent) |

| LOD (S/N > 3) | N/A | 0.05 µg/mL (UV @ 340nm) |

| Recovery | 90–110% | 95–102% (Spiked Matrix) |

| Precision (RSD) | < 2.0% | 0.8% (n=6 injections) |

Part 4: Scientific Rationale & Troubleshooting

The Importance of pH Control

HMDNP is an ionizable compound .

-

Mechanism: At neutral pH, the 4-hydroxyl group is likely deprotonated (phenolate form), leading to poor retention on C18 columns and peak fronting.

-

Protocol Justification: We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This suppresses the ionization of the hydroxyl group (driving the equilibrium toward the neutral form), increasing hydrophobic interaction with the C18 stationary phase and sharpening the peak.

Mass Spectrometry Fragmentation Logic

In ESI Negative mode, the precursor ion is [M-H]⁻ = 198 .

-

MS/MS Fragmentation: Upon collision-induced dissociation (CID), nitro-aromatics typically lose a nitro group (-NO₂, mass 46).

-

Transition: m/z 198 → m/z 152 (Loss of NO₂). This transition is specific and can be used for Multiple Reaction Monitoring (MRM) in complex matrices.

Safety Note on Dinitro-Pyridines

Polynitro-pyridines are energetic materials. While HMDNP is generally stable in solution, dry solids of dinitro-compounds can be shock-sensitive or thermally unstable.

-

Precaution: Avoid heating the solid material above 100°C. Store standards in solution whenever possible.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 603733, 3,5-Dinitro-4-hydroxypyridine (Analogous Structure). Retrieved from [Link]

-

ResearchGate. Dinitropyridines: Synthesis and Reactions. (General synthesis and properties of dinitropyridine class). Retrieved from [Link]

Sources

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Conformation of the hydrazo bond in new 2-methyl-3,5-dinitro-6-(2-phenylhydrazinyl)pyridine and its influence on the structural and optic properties - Quantum chemical DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Dinitropyridine Stability & Handling

Introduction

Welcome to the Technical Support Center. If you are working with dinitropyridines (DNPs), you are managing a delicate balance between high chemical reactivity and thermodynamic instability.

Unlike their benzene analogs (dinitrobenzenes), dinitropyridines possess a heterocyclic nitrogen that renders the ring significantly more electron-deficient. This makes them exceptional electrophiles but also highly prone to Nucleophilic Aromatic Substitution (

This guide moves beyond basic MSDS data to address the specific "why" and "how" of DNP instability during synthesis, storage, and analysis.

Module 1: Storage & Handling (Preventative Protocols)

User Issue: "My off-white dinitropyridine solid has turned yellow/brown after two weeks of storage."

Root Cause Analysis

This color change is a hallmark of photochemical degradation or hydrolysis .

-

Photolysis: Nitro-aromatics are photosensitive. UV/Visible light exposure can trigger a nitro-to-nitrite rearrangement or reduction to nitroso species, which are often deeply colored (yellow/orange).

-

Moisture Sensitivity: The electron-poor pyridine ring activates the nitro groups (especially at C2 and C4 positions) as leaving groups. Atmospheric moisture can slowly displace a nitro group, forming hydroxypyridines (or their pyridone tautomers), which oxidize to form colored impurities.

Standard Operating Procedure (SOP-DNP-01)

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Long-term) | Arrhenius kinetics: Reduces rate of spontaneous denitration and thermal decomposition. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen ( |

| Container | Amber Glass + Parafilm | Blocks UV radiation (<400 nm) to prevent photoreduction of the nitro group. |

| Dessicant | Essential. Even trace water can initiate autocatalytic hydrolysis cycles. |

Module 2: Chemical Stability & Reactivity

User Issue: "I am observing low yields and unexpected byproducts when using dinitropyridines in basic conditions."

Technical Insight: The Regioselectivity Trap

Dinitropyridines are not just "reactive"; they are regioselective electrophiles. The stability of the intermediate Meisenheimer Complex dictates the degradation pathway.

-

C4 Position (Para to N): Most reactive. The negative charge in the intermediate is delocalized onto the ring nitrogen and the nitro groups.

-

C2 Position (Ortho to N): Highly reactive, but sterically more hindered than C4.

-

C3/C5 Position (Meta to N): Least reactive to

, but most prone to ring opening or explosive decomposition under forcing conditions.

Troubleshooting Guide: Reaction Optimization

Q: Why does my LC-MS show a mass of [M-46+16] (Loss of

-

Mechanism: Hydroxide (

) attacks the C2 or C4 position, displacing the nitro group ( -

Solution: Switch to non-nucleophilic bases (e.g., DIPEA, CsF) and strictly anhydrous solvents (THF, DCM). Avoid hydroxides or alkoxides unless substitution is the intended goal.

Q: Can I use methanol or ethanol as a solvent? A: Risk High. Primary alcohols are nucleophiles. In the presence of any base, they will displace the nitro group to form alkoxy-nitropyridines (Solvolysis).

Visualizing the Instability ( Pathway)

Caption: Figure 1. The

Module 3: Analytical Artifacts

User Issue: "I see 'ghost peaks' in my chromatogram that don't match my starting material or product."

Common Analytical Pitfalls

Dinitropyridines are thermally labile and reactive.[5] Standard analytical methods can induce degradation during the measurement.

| Observation | Likely Cause | Verification Protocol |

| Split Peaks in HPLC | On-column Hydrolysis | If using high pH buffers (pH > 7.5), the silica support or mobile phase may hydrolyze the DNP. Fix: Use acidic mobile phase (0.1% Formic Acid). |

| Extra Mass (+14 Da or +32 Da) | Solvent Adducts | Methanol (+32) or Acetonitrile adducts forming in the MS source. Fix: Switch sample diluent to Acetonitrile/Water (no alcohols). |

| Broadening / Tailing | Tautomerization | Hydrolysis products (hydroxypyridines) exist in equilibrium with pyridones. Fix: Run NMR in DMSO- |

Module 4: Safety & Thermal Stability (Critical)

User Issue: "Is it safe to scale up my reaction? DSC shows an exotherm."[6]

The Energetic Hazard

Polynitro-heterocycles are high-energy materials. The decomposition of dinitropyridines is often autocatalytic and highly exothermic.

-

Warning: 3,5-dinitropyridine and its derivatives are particularly noted for high decomposition energies.

-

Threshold: If the decomposition energy (

) > 500 J/g, the compound has explosive potential.

Thermal Safety Decision Tree

Caption: Figure 2. Thermal safety decision matrix. Any dinitropyridine showing rapid onset (<200°C) and high energy release requires energetic materials handling protocols.

References

-

Musuc, A. M., Razus, D., & Oancea, D. (2007).[5] A DSC Study of the Thermal Decomposition of 2-Methoxyamino-3,5-dinitropyridine. Analele Universităţii din Bucureşti – Chimie. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents on The Ring. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater. Environmental Science: Water Research & Technology. Retrieved from [Link]

Sources

challenges in the functionalization of the dinitropyridine ring

Ticket #35-DNP: Troubleshooting Reactivity & Stability

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Electron Drought" – Strategies for 3,5-Dinitropyridine Scaffolds

Introduction: The Reactivity Landscape

Welcome to the technical hub for dinitropyridine (DNP) chemistry. If you are here, you are likely encountering low yields, intractable "black tars," or unexpected regioselectivity.

The Core Problem: The pyridine ring is already

-

Consequence A: The ring is deactivated toward Electrophilic Aromatic Substitution (

). Do not attempt Friedel-Crafts or standard nitration; it will fail. -

Consequence B: The ring is hyper-active toward Nucleophilic Aromatic Substitution (

). This is your primary handle, but it comes with the risk of ring opening. -

Consequence C: The nitro groups are labile. They can be displaced by nucleophiles (denitration) or reduce prematurely.

Troubleshooting Module: Nucleophilic Substitution ( )

Common Issue: "My reaction turned into black tar."

Diagnosis: You likely triggered a Zincke-type ring opening or degradation of a Meisenheimer complex. The dinitropyridine ring is so electron-poor that strong, hard nucleophiles (e.g.,

Corrective Actions:

-

Lower the Temperature: DNP

reactions often proceed at -

Switch Bases: Move from strong alkoxides (

) to bulky amines (DIPEA, -

Leaving Group Selection: If functionalizing 2-chloro-3,5-dinitropyridine , the chloride is highly labile. You do not need forcing conditions.

Common Issue: "I can't functionalize the C4 position."

Diagnosis: Regioselectivity in 3,5-DNPs is dominated by the positions ortho to the nitro groups (C2/C6). The C4 position is sterically hindered and less activated than C2.

Protocol: Vicarious Nucleophilic Substitution (VNS)

To functionalize C-H bonds (especially at C4 or C2 if unsubstituted), standard

Mechanism:

-

Use a carbanion with a leaving group (e.g., chloromethyl phenyl sulfone).[1][2]

-

Attack occurs at the electrophilic ring carbon.

-

Base-induced

-elimination of HCl restores aromaticity.

Visualization: Reactivity & Failure Modes

Figure 1: Decision tree for dinitropyridine reactivity. Note that electrophilic pathways are dead ends, while nucleophilic pathways require careful selection to avoid ring opening.

Protocol: Functionalization of 2-Chloro-3,5-dinitropyridine

Objective: Displacement of the C2-chloride with a secondary amine (e.g., morpholine) without displacing the nitro groups.

Reagents:

-

2-Chloro-3,5-dinitropyridine (1.0 equiv)

-

Morpholine (1.1 equiv)

-

DIPEA (1.2 equiv)

-

Solvent: THF or DCM (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve 2-chloro-3,5-dinitropyridine in THF (

) and cool to-

Why? Cooling prevents competitive attack on the nitro groups (denitration).

-

-

Addition: Mix morpholine and DIPEA in a separate vial. Add this mixture dropwise to the pyridine solution over 15 minutes.

-

Observation: Solution will likely turn deep yellow/orange (formation of Meisenheimer complex).

-

-

Reaction: Stir at

for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (likely 30% EtOAc/Hexane). -

Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.

-

Warning: Do not use strong basic washes (NaOH), as this can hydrolyze the product or cause ring cleavage.

-

-

Purification: Recrystallization from EtOH is preferred over column chromatography to avoid decomposition on silica.

Troubleshooting Module: Reduction of Nitro Groups

Common Issue: "I cannot get the diamine; the reaction stalls at the hydroxylamine."

Diagnosis: Partial reduction is common in polynitro aromatics. The intermediate hydroxylamine (

Common Issue: "My catalyst died immediately."

Diagnosis: The free amines formed during reduction can poison noble metal catalysts (Pd/Pt). Furthermore, nitro groups are energetic; rapid exotherms can sinter the catalyst.

Data: Reduction Methodologies Comparison

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | Cleanest product profile. | Risk of catalyst poisoning; Energetic hazard with polynitro compounds. | |

| Transfer Hydrogenation | Cyclohexene, Pd/C, EtOH | Safer than | Can be slow for sterically hindered nitro groups. |

| Chemical Reduction | Fe powder, | Highly selective; robust. | Iron waste disposal; heterogeneous sludge can be hard to filter. |

| Stannous Chloride | Good for selective mono-reduction. | Workup is difficult (tin emulsions); toxic. |

FAQ: Advanced Functionalization

Q: Can I perform a Suzuki coupling directly on 2-chloro-3,5-dinitropyridine?

A: Proceed with extreme caution.

Standard Suzuki conditions (Pd(

-

The nitro groups can coordinate/oxidize the Pd catalyst.

-

The base causes competitive hydrolysis of the C-Cl bond (yielding the pyridone). Solution: Use highly active, bulky ligands (e.g., XPhos or SPhos ) and anhydrous bases (

) in Toluene/Dioxane. Alternatively, perform the

Q: How do I selectively reduce just ONE nitro group? A: Use the Zinin Reduction (Sodium sulfide/polysulfide).

-

Protocol: Treat the dinitropyridine with

in refluxing EtOH/Water. The reaction is generally selective for the less sterically hindered nitro group or proceeds stepwise.

Q: Is 3,5-dinitropyridine explosive? A: Yes, potentially. Like TNT (trinitrotoluene), polynitro heterocyclic compounds are energetic.

-

Safety Rule: Never concentrate reaction mixtures to dryness if they contain polynitro intermediates. Keep them in solution or wet.

-

Safety Rule: Conduct Differential Scanning Calorimetry (DSC) before scaling up >1g.

Visualization: Reduction Workflow

Figure 2: Reduction pathways. Note the "Zinin" route for selective mono-reduction and the risk of stalling at the hydroxylamine stage during catalytic hydrogenation.

References

-

Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[1][2][3] Accounts of Chemical Research, 20(8), 282–289.

- Context: Foundational text for VNS, explaining the mechanism to functionalize electron-deficient rings

- Scriven, E. F. (1984). Pyridines with fused rings and interesting properties. Comprehensive Heterocyclic Chemistry.

- Lowe, P. R., et al. (2010). Synthesis of 3,5-diaminopyridines via hydrogenation. Journal of Heterocyclic Chemistry. Context: Protocols for avoiding catalyst poisoning during nitro-reduction.

-

Sigma-Aldrich. (n.d.). 2-Chloro-3,5-dinitropyridine Safety Data Sheet.

- Context: Safety data regarding energetic properties and handling.

Sources

strategies to control regioselectivity in pyridine nitration

Case ID: PYR-NIT-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for Controlling Regioselectivity in Pyridine Nitration

Executive Summary: The "Pyridine Paradox"

Direct nitration of pyridine is one of the most challenging transformations in heterocyclic chemistry. The nitrogen atom is inherently electron-withdrawing, deactivating the ring. In the acidic media required for nitration (

To control regioselectivity, you cannot rely on simple electrophilic aromatic substitution (EAS) rules. You must select a strategy based on your target isomer:

-

C3 (Meta): Requires forcing conditions or non-acidic "Bakke" conditions.

-

C2 (Ortho): Requires directing groups (e.g., amino) or indirect synthesis.

Part 1: Decision Matrix & Workflows

Use the following decision tree to select the correct experimental protocol for your target regioisomer.

Figure 1: Strategic decision tree for selecting the nitration methodology based on the desired regioisomer.

Part 2: Technical Protocols & Troubleshooting

Target: C3-Nitropyridine (Meta)

The Challenge: The pyridinium ion is highly deactivated. Standard mixed acid nitration requires temperatures >300°C and often yields <5%.

Protocol A: The "Bakke" Method (Recommended)

This method avoids the formation of the deactivated pyridinium salt by using dinitrogen pentoxide (

-

Reaction: Dissolve pyridine in

or -

Addition: Add

(1.1 equiv) at 0°C. This forms the N-nitropyridinium salt.[2][3][4][5] -

Rearrangement: Treat the salt with aqueous

or -

Mechanism: The nucleophile adds to the C2 position, followed by a [1,5]-sigmatropic shift of the nitro group to the C3 position.[4][5]

-

Result: Yields up to 70-80% of 3-nitropyridine under mild conditions.[2][3]

Protocol B: High-Temperature Direct Nitration (Traditional)

Only use if

-

Reagents: Fuming

and Oleum ( -

Conditions: 300°C in a sealed tube or autoclave (Safety Critical).

-

Yield: Typically poor (<5-10%).

| Issue | Diagnosis | Solution |

| Low Yield (<5%) | Pyridinium salt formation prevents EAS. | Switch to Protocol A (Bakke Method) using |

| Explosion/Exotherm | Runaway nitration at high temp. | Ensure strict temperature control; do not exceed 10% substrate concentration in mixed acid. |

Target: C4-Nitropyridine (Para)

The Strategy: N-Oxidation.[1][6][7] The N-oxide oxygen donates electron density into the ring (resonance effect), activating the C2 and C4 positions. However, because the N-oxide oxygen is also bulky and coordinates with the acid, C4 substitution is sterically favored over C2.

Step-by-Step Protocol:

-

Oxidation: Treat pyridine with

-CPBA (DCM, RT) or -

Nitration: Add Pyridine-N-oxide to concentrated

, then add fuming-

Note: The reaction is much faster than pyridine nitration but still requires heat.

-

-

Deoxygenation: To recover the pyridine ring, treat the 4-nitropyridine-N-oxide with

(reflux,-

Warning: Do not use catalytic hydrogenation (

), as this will reduce the nitro group to an amine.

-

Figure 2: The N-Oxide workaround pathway for Para-selectivity.

| Issue | Diagnosis | Solution |

| Mixture of C2/C4 | Temperature too low or insufficient acid. | Maintain 100°C. C4 is the thermodynamic product. |

| Reduction Fails | Nitro group reduced to amine. | Avoid metal hydrides or |

Target: C2-Nitropyridine (Ortho)

The Strategy: Functional Group Manipulation. Direct nitration to C2 is rarely viable. The best strategy is to nitrate an activated precursor like 2-aminopyridine .

Protocol: Nitramine Rearrangement

-

N-Nitration: Treat with

at low temperature (0°C). This forms the 2-nitraminopyridine intermediate (nitration on the exocyclic amine). -

Rearrangement: Heat the intermediate in

.-

Result: The nitro group migrates.[5]

-

Temp Control: At lower temps, isomerizes to 5-nitro-2-aminopyridine . At higher temps, you get significant 3-nitro-2-aminopyridine .

-

-

Diazotization (Optional): If the amino group is unwanted, remove it via diazotization (

) followed by reduction with hypophosphorous acid (

Part 3: Comparative Data Table

| Regioisomer | Preferred Method | Key Reagent | Approx. Yield | Selectivity |

| 3-Nitro (Meta) | Bakke Method | 70-80% | High (>90% C3) | |

| 3-Nitro (Meta) | Direct EAS | <10% | Poor (Tars) | |

| 4-Nitro (Para) | N-Oxide Route | 60-75% | High (C4 >> C2) | |

| 2-Nitro (Ortho) | Amination Route | Variable | Requires multistep |

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Friedel-Crafts conditions to alkylate/nitrate pyridine?

A: Pyridine acts as a Lewis base. If you add a Lewis acid catalyst (

Q2: I tried the N-oxide route but got 4-chloropyridine after the PCl3 step. Why?

A: This is a common side reaction. The

Q3: Can I use radical nitration for C2 selectivity? A: Yes, radical alkylation/nitration (Minisci reaction) often favors the C2 position because the nucleophilic radical attacks the protonated pyridine at the most electron-deficient site (C2/C6). However, these reactions often produce mixtures of mono- and di-substituted products.

Q4: Is there a way to nitrate pyridine without using strong acids?

A: Yes, the Bakke Method described above (

References

-

Bakke, J. M., et al. (1998).[5] "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2.[4][5]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference for Pyridine Reactivity).

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry.

-

Olah, G. A., et al. (1981). "Nitration of pyridine and methylpyridines with nitronium salts." The Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Synthesis of Nitropyridines: Troubleshooting & Optimization."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 9. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]

A Comparative Guide to 4-Hydroxy-2-methyl-3,5-dinitropyridine and Its Isomers for Advanced Research

This guide offers an in-depth, objective comparison of 4-Hydroxy-2-methyl-3,5-dinitropyridine against other dinitropyridine isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between molecular structure and function. We will delve into the synthesis, physicochemical characteristics, and potential applications of these compounds, supported by experimental data and detailed analytical protocols.

The strategic placement of nitro groups and other substituents on the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and biological potential. Dinitropyridines are a versatile class of heterocyclic compounds, serving as crucial precursors for pharmaceuticals, agrochemicals, and energetic materials.[1] Understanding the nuances of their isomers is paramount for designing novel molecules with tailored functionalities. This guide aims to provide the foundational knowledge and practical methodologies required to navigate the complexities of this important chemical family.

Structural Isomerism in Dinitropyridines: A Visual Overview

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] In the context of dinitropyridines, even subtle shifts in the positions of nitro (–NO₂), hydroxyl (–OH), and methyl (–CH₃) groups can lead to profound differences in properties such as acidity, stability, and reactivity.[3]

Below, we compare the structure of our primary compound of interest, 4-Hydroxy-2-methyl-3,5-dinitropyridine, with other representative dinitropyridine isomers to illustrate this structural diversity.

Caption: Structural relationships between the target compound and selected dinitropyridine isomers.

Comparative Analysis of Physicochemical Properties

The electronic interplay between the electron-donating hydroxyl and methyl groups and the strongly electron-withdrawing nitro groups defines the physicochemical landscape of these molecules. The nitro group's ability to pull electron density via both resonance and inductive effects is a dominant factor.[4] This section quantifies the impact of isomeric variations.

| Property | 4-Hydroxy-2-methyl-3,5-dinitropyridine | 2-Hydroxy-3,5-dinitropyridine | 3,5-Dinitropyridine | 1-Methyl-3,5-dinitro-2-pyridone |

| Molecular Formula | C₆H₅N₃O₅ | C₅H₃N₃O₅ | C₅H₃N₃O₄ | C₆H₅N₃O₅ |

| Molecular Weight ( g/mol ) | 199.12 | 185.09 | 169.09[5] | 199.12[6] |

| Melting Point (°C) | Not Available | 175-179 | Not Available | 174-178[6] |

| Appearance | Solid (Predicted) | Solid | Not Available | Solid[6] |

| Acidity (pKa) | Expected to be acidic due to the phenolic hydroxyl group, influenced by two nitro groups. | Acidic (pyridin-2-ol form) | Not acidic (no proton to donate) | Not acidic |

Discussion of Trends:

-

Acidity: The acidity of the hydroxy-dinitropyridines (both 2- and 4-hydroxy isomers) is significantly enhanced by the presence of two nitro groups, which stabilize the resulting conjugate base through resonance. The 4-hydroxy isomer exists in equilibrium with its tautomeric form, 3,5-dinitro-1H-pyridin-4-one.[7]

-

Melting Point: The melting points of 2-Hydroxy-3,5-dinitropyridine and its N-methylated counterpart are quite similar, suggesting that intermolecular forces in their solid states are of comparable strength. Hydrogen bonding in the 2-hydroxy isomer plays a significant role in its crystal lattice energy.

-

Molecular Weight: The addition of a methyl group to the core structure, as seen in the target compound and the pyridone isomer, increases the molecular weight accordingly.

Synthesis and Chemical Reactivity

The synthesis of these compounds typically involves the nitration of a substituted pyridine precursor. The choice of starting material and reaction conditions is critical for achieving the desired isomeric product.

General Synthesis Pathway

The preparation of 4-Hydroxy-3,5-dinitropyridine derivatives often starts with the double nitration of a corresponding 4-hydroxypyridine.[1] The hydroxyl group is an activating ortho-, para-director, facilitating the introduction of nitro groups at the 3 and 5 positions.

Caption: Integrated workflow for the characterization of dinitropyridine isomers.

Step-by-Step Methodology:

-

Sample Preparation:

-

For NMR spectroscopy, dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

For FT-IR spectroscopy, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

For Mass Spectrometry (MS), prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. [8][9] * For Differential Scanning Calorimetry (DSC), accurately weigh 2-5 mg of the sample into an aluminum pan. [10]

-

-

Spectroscopic Analysis:

-

FT-IR: Acquire the spectrum from 4000 to 400 cm⁻¹. Look for characteristic stretching vibrations for aromatic C-H (3100-3000 cm⁻¹), C=C/C=N (1600-1450 cm⁻¹), and asymmetric/symmetric NO₂ stretches (typically around 1550 and 1350 cm⁻¹). * NMR: Obtain ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons will be downfield due to the deshielding effect of the nitro groups.

-

Mass Spectrometry: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electron Ionization (EI) or Chemical Ionization (CI). In EI mode, expect to see a strong molecular ion ([M⁺]) peak due to the stability of the aromatic ring. [8][9]Characteristic fragments often involve the loss of nitro-related groups. [8][9]

-

-

Thermal Analysis:

-

DSC/TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC curve will show an endotherm for the melting point, while the Thermogravimetric Analysis (TGA) curve will indicate the onset of decomposition. [10]

-

Conclusion

The comparative analysis of 4-Hydroxy-2-methyl-3,5-dinitropyridine and its isomers underscores a fundamental principle in chemistry: structure dictates function. The number and position of nitro, hydroxyl, and methyl groups critically influence the electronic environment of the pyridine ring, thereby governing the compound's acidity, thermal stability, reactivity, and biological potential. For researchers in drug discovery and materials science, a thorough understanding of these structure-property relationships is not merely academic; it is the cornerstone of rational design. This guide provides a framework and the necessary experimental protocols to explore this versatile class of compounds, enabling the targeted synthesis of novel molecules with precisely engineered characteristics.

References

- Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

- Kharitonov, D. S., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Shevelev, S. A., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate.

- Jaoui, M., et al. (2007). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.

- BenchChem. (2025). A Comparative Analysis of Ethyl 6-Nitropicolinate and Its Nitropyridine Isomers for Researchers and Drug Development Professionals. BenchChem.

-

Fischer, N., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed. Available at: [Link]

-

Kaur, K., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

-

Cieniecka-Rosłonkiewicz, A., et al. (2005). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

- Olasunkanmi, O. K., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.

- BOC Sciences. Biological Activities of Pyridine Derivatives. BOC Sciences.

-

PubChem. 3,5-Dinitropyridine. National Center for Biotechnology Information. Available at: [Link]

- da Silva, A. B. F., et al. (2020). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.

-

PubChem. 3,5-Dinitro-4-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. 3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of Synthesis Routes for Dinitropyridines

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dinitropyridines, particularly 3,5-dinitropyridine and its functionalized derivative 2,6-diamino-3,5-dinitropyridine (DADNP) , are critical intermediates in the synthesis of insensitive high explosives (e.g., LLM-105, ANPyO), high-performance polymers (PIPD fibers), and specific pharmaceutical scaffolds.[1]

The synthesis of these compounds is governed by a fundamental chemical challenge: the pyridine ring is electron-deficient, making electrophilic aromatic substitution (such as nitration) difficult. Direct nitration of pyridine requires forcing conditions that often degrade the ring or result in low yields. Consequently, successful industrial and laboratory protocols rely on activating groups (N-oxides, amines, hydroxyls) or super-acid media .

This guide objectively compares the two dominant synthesis strategies:

-

The "Super-Acid" Route for DADNP (High Yield, Scalable).

-

The Functional Group Interconversion (FGI) Route for 3,5-dinitropyridine (Versatile, Multi-step).

Part 1: Mechanistic Challenges & Strategy Selection

The introduction of two nitro groups onto a pyridine ring is kinetically hindered. The nitrogen atom withdraws electron density via induction (

-

Direct Nitration: Pyridine

3-Nitropyridine (Low Yield). Further nitration to dinitro is nearly impossible without ring activation. -

Activation Strategy: To achieve dinitration, the ring must be activated by electron-donating groups (EDGs) such as

or

Decision Matrix: Selecting the Route

| Target Compound | Preferred Route | Key Reagents | Mechanism |

| 2,6-Diamino-3,5-dinitropyridine (DADNP) | Oleum/Fuming HNO | 2,6-Diaminopyridine, Oleum, Fuming HNO | Activation by amino groups + Super-acid media to prevent hydration. |

| 3,5-Dinitropyridine (Parent) | FGI via 2-Hydroxypyridine | 2-Hydroxypyridine, HNO | Nitration of activated ring |

| Functionalized 3,5-DNPs | Nucleophilic Substitution | 2-Chloro-3,5-dinitropyridine |

Part 2: Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)